molecular formula C8H6Cl2F3NS B1418556 3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine CAS No. 1053658-64-2

3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine

Cat. No. B1418556
M. Wt: 276.11 g/mol
InChI Key: CNRPSANKQMJUFK-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine, also known as CTCEP, is a novel organic compound with a wide range of applications in the field of organic chemistry. It is a highly versatile compound, with the ability to be used as a starting material for the synthesis of a variety of compounds, as well as a catalyst for certain reactions. CTCEP’s structure has been studied extensively, and its reactivity has been well-characterized.

Scientific Research Applications

Synthesis of Herbicides and Pesticides

This compound is a critical intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron, which is synthesized from nicotinamide via a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010). Additionally, it plays a role in the production of tefluthrin, a potent insecticide for controlling soil pests in various crops, by serving as an intermediate for active components in pesticide discovery (Dongqing Liu et al., 2006).

Pharmaceutical and Biochemical Applications

The compound's derivatives, such as 2-chloro-5-trifluoromethyl pyridine, are explored for their applications in pharmaceuticals and biochemicals. These derivatives are used as intermediates in the synthesis of various compounds with potential bioactivity, indicating the compound's significance in medicinal chemistry (Li Zheng-xiong, 2004).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of 3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine and its derivatives provide insights into their chemical behavior and potential applications. For instance, investigations into the interactions of 5-trifluoromethyl-pyridine-2-thione with molecular iodine highlight the compound's utility in forming complexes with potential applications in antithyroid drug development (M. S. Chernov'yants et al., 2011).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor activities of derivatives of 3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine underscores the compound's relevance in developing new therapeutic agents. Studies on 2-chloro-6-(trifluoromethyl)pyridine have shown promising results in inhibiting microbial growth and interacting with DNA, suggesting potential applications in antimicrobial therapy and cancer treatment (M. Evecen et al., 2017).

properties

IUPAC Name

3-chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F3NS/c9-1-2-15-7-6(10)3-5(4-14-7)8(11,12)13/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRPSANKQMJUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(2-chloroethylsulfanyl)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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